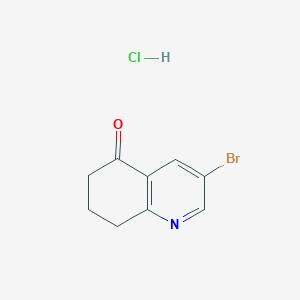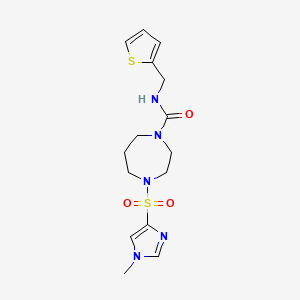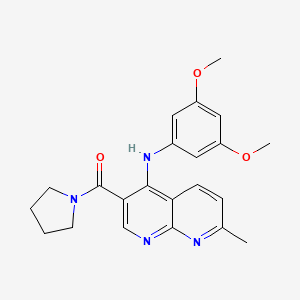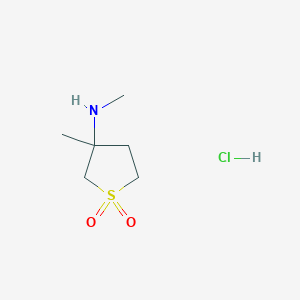
3-(4-Fluorophenacylidene)indoline-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for “3-(4-Fluorophenacylidene)indoline-2-one” were not found, there are studies on the synthesis of related 3-substituted-indolin-2-one derivatives . For instance, one study synthesized 19 3-substituted-indolin-2-one derivatives and found that 3-(3-hydroxyphenyl)-indolin-2-one showed the highest anti-inflammatory activity . Another study designed and synthesized a new series of indoline-2-one derivatives based on the essential pharmacophoric features of VEGFR-2 inhibitors .Molecular Structure Analysis
Indoline, also named 2,3-dihydroindole, consists of a benzene ring fused with a five-membered nitrogenous ring to form a two-ring heterocyclic ring . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found, there are studies on the chemical reactions of related indoline derivatives . For example, one study evaluated the anti-inflammatory activity of 3-substituted-indolin-2-one derivatives . Another study assessed the anti-proliferative activities of indoline-2-one derivatives against breast (MCF-7) and liver (HepG2) cancer cell lines .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Applications
A study by Başoğlu et al. (2012) involved the synthesis of linezolid-like molecules, including compounds derived from 3-fluoro-4-(morpholin-4-yl)aniline, to evaluate their antimicrobial activities. The synthesized compounds displayed good antitubercular activities, indicating potential applications in treating bacterial infections, especially tuberculosis (Başoğlu, Yolal, Demirba, & Bektaş, 2012).
Cancer Research and Cytotoxicity
Huang et al. (2018) reported on the diastereoselective synthesis of dispirooxindoles via a cycloaddition reaction, which showed cytotoxicities against mouse breast cancer cells and human liver cancer cells. This highlights the compound's potential as a lead for developing new cancer therapies (Huang, Huang, Sun, & Yan, 2018).
Optical Applications and Fluorescence Technologies
Park et al. (2015) explored the synthesis of a new class of fluorophores, indolizino[3,2-c]quinolines, demonstrating unique optical properties suitable for use as fluorescent probes in aqueous systems. This work suggests applications in biomedical imaging and fluorescence-based technologies (Park, Kwon, Lee, & Kim, 2015).
Anticancer Properties and DNA Binding
Gu et al. (2017) synthesized 9-fluoro-6H-indolo[2,3-b]quinoxaline derivatives, evaluating their antitumor agents' potential and studying their DNA binding properties. These compounds exhibited increased DNA binding affinity and antitumor activity, suggesting their utility in cancer therapy and as tools for studying DNA interactions (Gu, Li, Ma, Li, Zhou, Ding, Zhang, Wang, & Zhou, 2017).
Anti-Inflammatory and Analgesic Activities
Sarva et al. (2016) focused on synthesizing bioactive bis(indolyl)methanes, showing significant anti-inflammatory activity compared to standard drugs. This indicates the potential of such compounds in developing new anti-inflammatory and analgesic therapies (Sarva, Harinath, Sthanikam, Ethiraj, Vaithiyalingam, & Cirandur, 2016).
Eigenschaften
IUPAC Name |
(3Z)-3-[2-(4-fluorophenyl)-2-oxoethylidene]-1H-indol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10FNO2/c17-11-7-5-10(6-8-11)15(19)9-13-12-3-1-2-4-14(12)18-16(13)20/h1-9H,(H,18,20)/b13-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUFVMJZPFKJCP-LCYFTJDESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)C3=CC=C(C=C3)F)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C(=O)C3=CC=C(C=C3)F)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{2-[1-(3-Methylbut-2-en-1-yl)-1,2,3,6-tetrahydropyridin-4-yl]ethyl}amine dihydrochloride](/img/no-structure.png)
![1-(4-Fluorobenzyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2720849.png)




![4-(2,4-dichlorobenzyl)-3,4-dihydrothieno[3,2-f][1,4]thiazepin-5(2H)-one](/img/structure/B2720855.png)

![(4aS,8aR)-7-(prop-2-enoyl)-octahydro-1H-pyrido[3,4-d][1,3]oxazin-2-one](/img/structure/B2720858.png)
![[1-(2-Chlorobenzoyl)piperidin-3-yl]methanol](/img/structure/B2720859.png)
![N-[2-[1-[3-(4-methylphenoxy)propyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2720861.png)
![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2720862.png)
